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Compound of Interest

Compound Name:

4-(4-

Methylphenylsulfonamido)benzoic

acid

Cat. No.: B1363175 Get Quote

An In-depth Technical Guide to 4-(4-Methylphenylsulfonamido)benzoic Acid: Properties,

Synthesis, and Characterization

Introduction
4-(4-Methylphenylsulfonamido)benzoic acid, also known by its synonym N-(4-

Carboxyphenyl)-p-toluenesulfonamide, is a sulfonamide derivative of significant interest to the

scientific community. As a bifunctional molecule, it incorporates a carboxylic acid group and a

sulfonamide linkage, making it a valuable building block in organic synthesis and medicinal

chemistry. Its structural framework is analogous to N-protected amino acids, which are

fundamental in peptide chemistry and drug design.[1] The sulfonamide moiety itself is a well-

established pharmacophore, famously present in antibacterial sulfa drugs and various classes

of enzyme inhibitors.[2]

This guide serves as a technical resource for researchers, chemists, and drug development

professionals, providing a comprehensive overview of the compound's properties, a detailed,

field-proven synthesis protocol, and an analysis of its structural characteristics. The content is

grounded in authoritative data to ensure scientific integrity and practical applicability.
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The fundamental identity and characteristics of a compound are critical for its application. 4-(4-
Methylphenylsulfonamido)benzoic acid is a well-characterized, crystalline solid under

standard conditions. Its key identifiers and computed properties are summarized below,

providing a foundational dataset for experimental design.

Table 1: Core Properties and Identifiers

Property Value Source

CAS Number 37028-85-6 [3]

Molecular Formula C₁₄H₁₃NO₄S [3]

Molecular Weight 291.33 g/mol

IUPAC Name

4-{[(4-

methylphenyl)sulfonyl]amino}b

enzoic acid

InChI Key
ZEUVKKKFDVRMIM-

UHFFFAOYSA-N

Polar Surface Area (PSA) 91.85 Å²

LogP 3.6478

Storage Conditions
Sealed in a dry environment,

Room Temperature
[3]

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [style=bold];

// Define atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1363175?utm_src=pdf-body
https://www.benchchem.com/product/b1363175?utm_src=pdf-body
https://www.bldpharm.com/products/37028-85-6.html
https://www.bldpharm.com/products/37028-85-6.html
https://www.bldpharm.com/products/37028-85-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N1 [label="N"];

S1 [label="S"];

O1 [label="O"];

O2 [label="O"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

C12 [label="C"];

C13 [label="C"];

O3 [label="O"];

O4 [label="O"];

H1 [label="H"];

C14 [label="CH₃"];

// Benzoic acid ring

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- N1;

C4 -- C13;

C13 -- O3; C13 -- O4;

// Sulfonamide bridge

N1 -- S1;

N1 -- H1;

S1 -- O1; S1 -- O2;

S1 -- C7;
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// Toluene ring

C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

C10 -- C14;

// Dummy nodes for double bonds

node [shape=point, width=0, height=0];

d1 [pos="0.43,0.25!"];

d2 [pos="0.43,-0.25!"];

d3 [pos="-0.43,0!"];

d4 [pos="2.93,0.25!"];

d5 [pos="2.93,-0.25!"];

d6 [pos="4.0,0!"];

d7 [pos="1.75,1.2!"];

d8 [pos="1.75,-1.2!"];

d9 [pos="3.45,1.2!"];

// Position nodes

C1 [pos="0,0!"];

C2 [pos="0.86,0.5!"];

C3 [pos="0.86,-0.5!"];

C4 [pos="-0.86,0!"];

C5 [pos="-0.43,0.75!"];

C6 [pos="-0.43,-0.75!"];

N1 [pos="1.5,0!"];

S1 [pos="2.5,0!"];

O1 [pos="2.75,0.8!"];

O2 [pos="2.75,-0.8!"];

C7 [pos="3.5,0!"];

C8 [pos="4.36,0.5!"];

C9 [pos="4.36,-0.5!"];

C10 [pos="5.22,0!"];
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C11 [pos="4.79,0.75!"];

C12 [pos="4.79,-0.75!"];

C13 [pos="-1.8,0!"];

O3 [pos="-2.3,0.5!"];

O4 [pos="-2.3,-0.5!"];

H1 [pos="1.5,0.5!"];

C14 [pos="6.22,0!"];

// Draw double bonds

C2 -- C5; C3 -- C6; C1 -- C4;

C8 -- C11; C9 -- C12; C7 -- C10;

S1 -- O1; S1 -- O2;

C13 -- O3;

}

Caption: 2D structure of 4-(4-Methylphenylsulfonamido)benzoic acid.

Synthesis and Purification
The synthesis of this compound is straightforward and high-yielding, typically accomplished via

a nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl

chloride. This method is reliable and scalable for laboratory settings.

Synthetic Workflow
The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzoic acid on

the electrophilic sulfur atom of p-toluenesulfonyl chloride. The chloride ion serves as a good

leaving group, facilitating the formation of the sulfonamide bond.
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Reactants

Process

Workup & Purification

4-Aminobenzoic Acid

Stir in Water
(Room Temperature, 10h)

p-Toluenesulfonyl Chloride

Acidification (HCl)

Filtration

Recrystallization (DMF)

Final Product:
4-(4-Methylphenylsulfonamido)benzoic acid

(Colorless Crystals)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed to be self-

validating, yielding a high-purity product.[1]
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Reaction Setup: In a suitable reaction vessel, combine 4-aminobenzoic acid (1.0 mmol) and

p-toluenesulfonyl chloride (1.0 mmol).

Expertise & Experience: Using equimolar amounts ensures efficient conversion without the

need to remove excess of either starting material, which can complicate purification.

Solvent Addition: Add 20 mL of water to the mixture.

Causality: Water serves as an inexpensive and environmentally benign solvent. While the

reactants have limited solubility, the reaction proceeds effectively in a stirred suspension.

Reaction Execution: Stir the mixture vigorously at room temperature for 10 hours.

Trustworthiness: A 10-hour reaction time ensures the reaction proceeds to completion.

Progress can be monitored by thin-layer chromatography (TLC) if desired.

Product Isolation (Workup): Following the reaction period, slowly add concentrated

hydrochloric acid (HCl) to the solution until it is acidic.

Causality: The initial product exists as a carboxylate salt. Acidification protonates this salt,

converting it to the free carboxylic acid, which is significantly less soluble in water and

precipitates out.

Filtration: Stir the acidified mixture for 5 minutes, then collect the resulting precipitate by

filtration. Wash the solid with cold water to remove any remaining salts or HCl.

Purification: Obtain block, colorless single crystals suitable for X-ray analysis by

recrystallizing the crude product from N,N-dimethylformamide (DMF).

Expertise & Experience: DMF is an excellent high-boiling polar aprotic solvent for this

compound, allowing for the dissolution of the product upon heating and the formation of

well-defined crystals upon cooling. This process effectively removes trace impurities.

Structural Analysis and Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized

compound and to understand its three-dimensional structure, which dictates its interactions and

potential function.
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Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups. The reported spectrum for this

compound shows characteristic absorption bands:[1]

3423, 3198 cm⁻¹: Strong, broad peaks corresponding to N-H and O-H stretching vibrations,

indicative of the sulfonamide and carboxylic acid groups.

1693 cm⁻¹: A very strong absorption from the C=O (carbonyl) stretch of the carboxylic acid.

1334, 1159 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric

stretching vibrations of the S=O bonds in the sulfonyl group.

Single-Crystal X-ray Crystallography
Crystallographic analysis provides definitive proof of structure and reveals detailed

conformational information.[1] Studies on the N,N-dimethylformamide monosolvate of the title

compound reveal a folded conformation.

Table 2: Key Crystallographic Parameters

Parameter Value Significance

C—S—N—C Torsion Angle -64.55°
Defines the folded, non-planar

conformation of the molecule.

Benzene Ring Dihedral Angle 83.37°

Indicates the two aromatic

rings are oriented nearly

perpendicular to each other.

This distinct three-dimensional arrangement is stabilized by a network of intermolecular

hydrogen bonds. The carboxylic acid groups form O—H···O hydrogen bonds, while the

sulfonamide N-H group participates in N—H···O interactions, linking the molecules into chains

within the crystal lattice.[1] This conformation is critical for molecular recognition and could be a

key determinant in its binding to biological targets such as enzyme active sites.

Applications in Research and Drug Development
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The structural features of 4-(4-Methylphenylsulfonamido)benzoic acid make it a compound

of interest for several applications.

Scaffold for Drug Design: As a member of the sulfonamide class, it serves as a potential

scaffold for developing novel therapeutic agents. Aromatic sulfonamides are known inhibitors

of various enzymes, and this compound provides a synthetic platform for creating derivatives

with tailored specificities.[2]

Intermediate in Peptide Chemistry: The molecule can be viewed as a tosyl-protected version

of 4-aminobenzoic acid. The tosyl group is a robust protecting group for amines, widely used

in multi-step organic synthesis to prevent the amino group from participating in unwanted

side reactions.[1]

Materials Science: The capacity for strong, directional hydrogen bonding makes this and

related molecules candidates for the design of supramolecular assemblies and crystalline

organic materials.

Conclusion
4-(4-Methylphenylsulfonamido)benzoic acid is a readily synthesizable and well-

characterized compound with a defined three-dimensional structure. Its combination of a

carboxylic acid, an aromatic core, and a sulfonamide group makes it a versatile tool for

professionals in medicinal chemistry, organic synthesis, and materials science. The reliable

synthetic protocol and detailed structural data presented in this guide provide a solid foundation

for its use in advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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